molecular formula C8H13N3O2 B13253067 Isopropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate

Isopropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate

Cat. No.: B13253067
M. Wt: 183.21 g/mol
InChI Key: FPNBCJUIMJZXLQ-UHFFFAOYSA-N
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Description

Isopropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Isopropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl ester group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

propan-2-yl 4-amino-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-5(2)13-8(12)7-6(9)4-11(3)10-7/h4-5H,9H2,1-3H3

InChI Key

FPNBCJUIMJZXLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NN(C=C1N)C

Origin of Product

United States

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